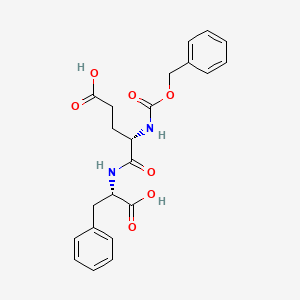

Z-Glu-phe-OH

描述

Historical Context and Significance of Protected Dipeptides in Chemical Biology

The journey of protected dipeptides is deeply rooted in the history of peptide chemistry. The synthesis of the first N-protected dipeptides by Curtius in 1881 marked a significant milestone, laying the groundwork for controlled peptide synthesis. brieflands.com However, it was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Bergmann and Zervas that revolutionized the field. brieflands.comresearchgate.net This development provided a reliable method to protect the N-terminus of an amino acid, preventing unwanted side reactions and allowing for the stepwise and controlled formation of peptide bonds. brieflands.comwiley-vch.de

Protected dipeptides are fundamental building blocks in the synthesis of longer peptides and proteins, which are crucial in numerous biological processes and as therapeutic agents. chemimpex.comchemimpex.com Their use allows for the creation of specific peptide sequences with high purity, which is essential for studying protein structure-function relationships, enzyme mechanisms, and for the development of peptide-based drugs. chemimpex.comchemimpex.comnih.gov The ability to selectively protect and deprotect amino acid functional groups is a cornerstone of chemical biology, enabling the synthesis of complex biomolecules with precise structures. researchgate.netmdpi.com

Evolution of Z-Protected Amino Acids and Peptides in Research Methodologies

The benzyloxycarbonyl (Z) group has remained a popular choice for N-terminal protection in peptide synthesis since its inception. researchgate.netwiley-vch.de Its stability under a range of conditions and the various methods available for its removal have contributed to its widespread use. wiley-vch.deug.edu.pl Initially employed in solution-phase peptide synthesis, the principles of Z-protection were later adapted for solid-phase peptide synthesis (SPPS), a technique that significantly streamlined the production of peptides. mdpi.comcsic.es

The evolution of research methodologies has seen the application of Z-protected amino acids and peptides in a variety of contexts beyond simple peptide elongation. They are utilized as chiral auxiliaries in asymmetric synthesis, helping to create enantiomerically pure compounds, a critical aspect in drug development. chemimpex.com Furthermore, Z-protected dipeptides like Z-Glu-Phe-OH serve as substrates for studying the specificity and kinetics of enzymes, particularly proteases. d-nb.inforesearchgate.net The enzymatic cleavage of these substrates can be monitored to understand enzyme activity and to screen for potential inhibitors. osti.gov

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is multifaceted, with inquiries spanning several key areas. A primary focus is its role as a building block in the synthesis of more complex peptides and peptide-based therapeutics. chemimpex.com Researchers are interested in optimizing its synthesis and its incorporation into longer peptide chains.

Another significant area of investigation is its utility as a substrate for various enzymes. For instance, it can be used to characterize the activity of carboxypeptidases and endopeptidases. d-nb.info Studies have explored the enzymatic esterification and transesterification of N-protected glutamic acid derivatives, including the synthesis of aspartame (B1666099) analogues, where this compound can serve as a model compound. researchgate.net

Furthermore, the physical and chemical properties of this compound itself are of interest. Its self-assembly properties and its potential to form hydrogels, a characteristic observed in other protected dipeptides, could lead to applications in biomaterials and drug delivery. While not as extensively studied as some other dipeptides, the fundamental structure of this compound provides a platform for exploring these phenomena.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C22H24N2O7 |

| Molecular Weight | 428.44 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-5-oxo-2-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]carbonyl]amino-3-phenylpropanoic acid |

| Appearance | White solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. |

Table 2: Research Applications of this compound and Related Dipeptides

| Application Area | Description | Key Research Findings |

|---|---|---|

| Peptide Synthesis | Serves as a fundamental building block for the creation of longer, more complex peptides. chemimpex.com | The Z-protecting group allows for controlled, stepwise addition of amino acids, preventing racemization. brieflands.com |

| Enzyme Substrate Studies | Used to investigate the activity and specificity of various proteases and peptidases. d-nb.inforesearchgate.net | This compound can be cleaved by certain enzymes, allowing for the study of their kinetic parameters. researchgate.net |

| Drug Development | Contributes to the synthesis of peptide-based drugs with potential therapeutic applications. chemimpex.com | The dipeptide structure can influence the bioavailability and stability of the final therapeutic agent. chemimpex.com |

| Biochemical Research | Aids in the study of protein-protein interactions and other fundamental biological processes. chemimpex.com | Provides a tool to probe the active sites of enzymes and understand their mechanisms of action. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(1-carboxy-2-phenylethyl)amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORDBMVWKMEZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913118 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-84-8 | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-alpha-glutamyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC18760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Z Glu Phe Oh and Its Derivatives

Solution-Phase Synthesis Strategies for Z-Glu-Phe-OH

Solution-phase peptide synthesis (LPPS) is a conventional and versatile method for preparing this compound. sigmaaldrich.comresearchgate.net This approach involves the stepwise coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.

Coupling Reagents and Reaction Conditions in Dipeptide Formation

The formation of the peptide bond between the two amino acid residues is a critical step that requires activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side reactions, particularly racemization. uni-kiel.de

Commonly employed coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates. uni-kiel.de Phosphonium salts, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), and uronium salts, like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are also highly effective. uni-kiel.deluxembourg-bio.com The choice of solvent is crucial, with dimethylformamide (DMF) being a common option due to its ability to dissolve the protected amino acid precursors.

The reaction conditions are carefully controlled to optimize the coupling process. For instance, the synthesis of a related dipeptide, Z-D-Phe-Arg-OH, was achieved by reacting L-arginine with Z-D-phenylalanine pentafluorophenyl ester in DMF at room temperature. beilstein-journals.org

Table 1: Common Coupling Reagents in Solution-Phase Synthesis

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Often used with additives like HOBt to minimize racemization. uni-kiel.de |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. uni-kiel.deluxembourg-bio.com |

| Uronium Salts | HBTU, TBTU | Fast reaction rates and good yields. uni-kiel.denih.gov |

| Immonium Salts | PyBroP | Effective for amide bond formation. luxembourg-bio.com |

Optimization of Yields and Purity in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound is paramount. This involves the careful selection of protecting groups for the amino and carboxyl termini, as well as for the side chains of the amino acids. The benzyloxycarbonyl (Z) group is a commonly used Nα-protecting group, which can be removed by catalytic hydrogenation. bachem.com

Purification of the final product is typically achieved through techniques such as recrystallization or chromatography. The progress and purity of the synthesis are monitored at each stage using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). beilstein-journals.orgub.edu For instance, in the synthesis of a hexapeptide, HPLC was used to assess purity at each step. beilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a streamlined alternative to solution-phase methods, particularly for the synthesis of longer peptides incorporating the this compound motif. peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support, and the peptide chain is elongated by sequential addition of protected amino acids. bachem.com

Resin Selection and Attachment Strategies

The choice of resin is a critical first step in SPPS. Polystyrene-based resins are widely used due to their chemical inertness and good swelling properties in common organic solvents. bachem.comdu.ac.in The type of linker, which connects the peptide to the resin, determines the conditions required for the final cleavage of the peptide from the support. For synthesizing peptide acids, resins like the Wang resin or 2-chlorotrityl chloride resin are commonly employed. bachem.com The initial amino acid is attached to the resin through an ester linkage.

Table 2: Common Resins for SPPS of Peptide Acids

| Resin Name | Linker Type | Cleavage Condition |

| Wang Resin | 4-alkoxybenzyl alcohol | Strong acid (e.g., TFA) bachem.com |

| 2-Chlorotrityl Resin | 2-chlorotrityl chloride | Mildly acidic conditions bachem.combeilstein-journals.org |

| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) peptide.com |

| PAM Resin | Phenylacetamidomethyl | Strong acid (e.g., HF) osti.gov |

Deprotection and Coupling Cycles in Z-Peptide Elongation

The SPPS process involves a series of repeated cycles, each consisting of deprotection, washing, coupling, and further washing steps. peptide.com The most common protection strategies are the Boc/Bzl and Fmoc/tBu approaches. du.ac.in

In the context of synthesizing a peptide containing a Z-protected residue, the Z-group would typically be used as a side-chain protecting group or for a specific segment in a convergent synthesis strategy, while the temporary Nα-protection would be either Boc or Fmoc.

Boc/Bzl Strategy: The Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF). du.ac.inpeptide.com

Fmoc/tBu Strategy: The Nα-Fmoc group is removed with a base, typically piperidine (B6355638) in DMF. wikipedia.org The tert-butyl-based side-chain protecting groups and the resin linkage are cleaved with TFA. peptide.com

Each coupling step is driven to completion by using an excess of the protected amino acid and a coupling reagent, similar to those used in solution-phase synthesis. rsc.org The completion of the coupling reaction is often monitored using qualitative tests like the Kaiser ninhydrin (B49086) test. luxembourg-bio.com

Enzymatic Approaches in this compound Synthesis

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used to form them under specific, thermodynamically controlled conditions.

Research has shown that peptides can be synthesized enzymatically. For example, Z-Gly-Gly-Phe-OH has been used in the context of enzymatic peptide synthesis. chemicalbook.commedchemexpress.commedchemexpress.com In one study, papain was used to catalyze the synthesis of a dipeptide in an aqueous environment. ru.nl The enzyme's specificity can lead to high yields and purity without the need for extensive side-chain protection, thus avoiding racemization. The synthesis of Z-Glu-OBn has been achieved using Alcalase-CLEA, demonstrating the feasibility of enzymatic methods for preparing protected amino acid precursors. ru.nl This chemoenzymatic approach highlights the potential for greener and more efficient peptide synthesis protocols.

Protease-Catalyzed Peptide Bond Formation with Z-Amino Acid Derivatives

The use of proteases to catalyze the formation of peptide bonds represents a significant advancement in peptide synthesis. nih.govresearchgate.net This enzymatic approach offers high specificity and operates under moderate conditions, presenting an economical and environmentally friendly alternative to traditional chemical methods. nih.govfrontiersin.org The synthesis is typically conducted as a kinetically controlled process, where an activated N-protected amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile). researchgate.netnih.gov

In this system, the protease's active site specifically recognizes the substrates. The acyl donor binds to the S subsite of the enzyme, while the amino component, acting as the acyl acceptor, interacts with the S' binding site. nih.govfrontiersin.org The reaction rate is largely dependent on the enzyme's specificity for the acyl donor. nih.govnih.gov A critical challenge in aqueous solutions is the competing hydrolysis reaction; however, this can be mitigated by using biphasic aqueous-organic solvent systems or nearly anhydrous organic solvents. nih.govfrontiersin.org

For the synthesis of Z-dipeptides, N-alpha-[(benzyloxy)carbonyl]-amino acid esters, such as p-nitrophenyl esters (Z-AA-pNP) or methyl esters (Z-AA-OMe), are commonly used as acyl donors. frontiersin.orgresearchgate.net For instance, the synthesis of this compound can be achieved by reacting an activated Z-glutamic acid derivative with phenylalanine. A glutamic acid-specific endopeptidase from Bacillus licheniformis (BL-GSE) has been shown to be effective in coupling Z-Glu-OH or its esters with various amino acid esters and amides. researchgate.net

Research on proteases from South American fruits, such as antiacanthain and granulosain, has demonstrated their utility in synthesizing Z-dipeptides like Z-Tyr-Val-OH. nih.govfrontiersin.org These enzymes exhibit high activity in biphasic systems, such as ethyl acetate (B1210297)/Tris-HCl buffer, at temperatures around 40°C. nih.govfrontiersin.org The specificity of these enzymes varies; for example, granulosain shows a high preference for Z-derivatives of Tyr, Val, Ile, and Asp. frontiersin.org This specificity is crucial for directing the synthesis towards the desired product.

The table below summarizes the conditions and yields for the protease-catalyzed synthesis of various Z-dipeptides, illustrating the general applicability of the method.

| Acyl Donor | Nucleophile | Enzyme | Reaction Medium | Yield | Reference |

| Z-Tyr-pNO | Val-OH | Granulosain | 50% (v/v) Ethyl acetate / Tris-HCl buffer pH 8.0 | High | nih.govfrontiersin.org |

| Z-Ile-ONp | Gln-OH | Granulosain | 50% (v/v) Ethyl acetate / Tris-HCl buffer pH 8.0 | 71% | nih.gov |

| Z-Glu-OMe | H-Val-NH2 | BL-GSE | 10% Benzylic alcohol | - | researchgate.net |

| Z-Asp-Phe-OMe | - | - | - | - | researchgate.net |

| Z-Gly-Act | H-Phe-NH2 | Papain | Aqueous | 74-79% | ru.nlru.nl |

Table showing examples of protease-catalyzed Z-dipeptide synthesis.

Chemo-Enzymatic Synthesis of this compound Analogues

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach circumvents the need for extensive protection and deprotection steps and avoids the harsh reagents often used in conventional chemical synthesis. nih.gov The general strategy involves the chemical synthesis of protected amino acid precursors, followed by enzyme-catalyzed peptide bond formation.

The synthesis of this compound analogues can be efficiently performed using this hybrid methodology. A key step is the selective protection of the amino and carboxyl groups. For instance, the N-terminus is protected with the benzyloxycarbonyl (Z) group. bachem.com An enzymatic step can then be used to form the peptide bond. For example, the chemoenzymatic synthesis of a dipeptide was achieved by first using the enzyme Alcalase-CLEA to selectively benzylate Z-Glu-OH at the α-carboxyl group, yielding Z-Glu-OBn with 96% efficiency. ru.nlru.nl This activated ester can then be coupled with a nucleophile like phenylalanine methyl ester (H-Phe-OMe) using another enzyme, such as papain or thermolysin, in a kinetically controlled reaction. researchgate.netru.nl

The reaction medium is a critical parameter. Frozen aqueous solutions and ionic liquids have been explored to improve yields and broaden the scope of chemo-enzymatic synthesis. nih.gov For example, α-chymotrypsin-catalyzed synthesis in a frozen aqueous solution at -24°C increased the yield of a model dipeptide to 90%. nih.gov Similarly, automated platforms are being developed that integrate chemical peptide synthesis in organic solvents with enzymatic glycosylation in aqueous phases within a single vessel, showcasing the potential for streamlined chemo-enzymatic processes. nih.gov

This integrated approach has been successfully applied to the synthesis of various peptide analogues, demonstrating its versatility. beilstein-journals.org

Derivatization and Functionalization Strategies for this compound

The modification of this compound at its C-terminus or N-terminus is essential for creating analogues with altered properties or for subsequent use in peptide synthesis.

C-Terminal Modifications and Esterification

The C-terminal carboxylic acid of this compound is a key site for modification, most commonly through esterification. C-terminal modification can significantly impact a peptide's hydrophobicity and receptor binding properties. nih.gov Esterification protects the carboxyl group during further synthetic steps and can create prodrugs, as esters are often susceptible to cleavage by endogenous esterases. nih.gov

Chemical Esterification: Several chemical methods exist for the esterification of N-protected amino acids and dipeptides like this compound. A common method involves the use of an alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol) in the presence of a coupling agent like a carbodiimide (B86325) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). lookchem.comcore.ac.uk This method has been used to prepare methyl, ethyl, and benzyl esters of various Z-amino acids in high yields. core.ac.uk Another approach utilizes water-soluble (p-hydroxyphenyl)benzylmethylsulfonium salts, which can convert N-acylamino acids into their corresponding benzyl esters under mild conditions, even in aqueous media. oup.com

Enzymatic Esterification and Transesterification: Enzymes can also catalyze the formation of esters with high selectivity. For example, the glutamic acid-specific endopeptidase (BL-GSE) can catalyze the esterification of Z-Ala-Glu-OH in a methanol-containing buffer. researchgate.net This enzyme can also perform transesterification reactions; for instance, an intermediate Z-Glu-OMe can be formed during the coupling of Z-Glu-OBzl with H-Val-NH2. researchgate.net Similarly, Alcalase-CLEA has been employed for the selective benzylation of Z-Glu-OH at the α-carboxyl position. ru.nl

The table below provides examples of esterification methods for N-protected amino acids and peptides.

| Substrate | Reagent/Enzyme | Product | Yield | Reference |

| Z-Phe-OH | HOBMCI / K2CO3 in DCM | Z-Phe-OBzl | Good | oup.com |

| Z-Gln-ONSu | Benzyl alcohol / DMAP | Z-Gln-OBzl | 88% | core.ac.uk |

| Boc-Glu(OBzl)-ONSu | Benzyl alcohol / DMAP | Boc-Glu(OBzl)-OBzl | 95% | core.ac.uk |

| Z-Ala-Glu-OH | BL-GSE / 60% MeOH | Z-Ala-Glu-OMe | - | researchgate.net |

| Z-Glu-OH | Alcalase-CLEA / BnOH | Z-Glu-OBn | 96% | ru.nlru.nl |

Table illustrating various C-terminal esterification methods.

Besides esterification, other C-terminal modifications include amidation, which can be achieved enzymatically. google.com For instance, the catalytic domain of a protein was engineered to include a C-terminal Glu-Glu-Phe motif, which did not affect its activity and allowed for rapid affinity purification. nih.gov This demonstrates that C-terminal modifications can be introduced for specific functional purposes without compromising the molecule's core activity. nih.gov

N-Terminal Functionalization

The N-terminus of a peptide is a primary target for functionalization, as there is typically only one α-amino group per chain. nih.govrsc.org In this compound, the N-terminus is already protected by the benzyloxycarbonyl (Z) group. bachem.com The primary N-terminal functionalization is, therefore, the cleavage of this Z-group, which is stable under many reaction conditions but can be removed via catalytic hydrogenation (H2/Pd). bachem.com This deprotection unmasks the N-terminal amine, allowing for:

Elongation of the peptide chain by coupling with another amino acid.

Conjugation with other molecules to introduce specific functionalities or labels.

Modern strategies for N-terminal functionalization often exploit the pKa difference between the N-terminal α-amine (pKa ~8) and the ε-amine of lysine (B10760008) side chains (pKa ~10). nih.govrsc.orgmdpi.com This allows for selective reactions at the N-terminus by controlling the pH of the reaction medium. nih.govrsc.org

Reductive Alkylation: A highly selective method for N-terminal modification is reductive alkylation using aldehydes. nih.govrsc.org The reaction proceeds under mild acidic conditions (e.g., pH 6.1), where the N-terminal amine is more nucleophilic than the largely protonated lysine side chains. nih.govrsc.org This method has been shown to achieve excellent N-terminal selectivity (>99:1) for a wide range of peptides and aldehydes, and importantly, it preserves the positive charge of the N-terminus, which can be crucial for maintaining biological activity. nih.gov

Acylation: N-terminal selective acylation can also be achieved under controlled pH. rsc.org Reagents like N-hydroxysuccinimide (NHS) esters are highly reactive towards amino groups, forming stable amide bonds. mdpi.com By performing the reaction at a pH near neutrality, preferential acylation of the more nucleophilic N-terminus can occur. mdpi.com

Advanced Functionalization: More advanced techniques include site-selective C-H functionalization. For example, a method for the C-H azidation of N-terminal proline-containing peptides has been developed, which introduces a versatile azide (B81097) group for further chemical transformations like cycloadditions. d-nb.info While this specific example involves proline, it highlights the ongoing development of sophisticated tools for peptide functionalization that could potentially be adapted for other N-terminal residues after the removal of the Z-group from a precursor like H-Glu-Phe-OH. d-nb.infoacs.org

Biochemical and Enzymatic Characterization of Z Glu Phe Oh As a Substrate

Substrate Specificity Profiling of Z-Glu-Phe-OH for Various Proteases

The susceptibility of a peptide substrate to enzymatic cleavage is determined by the amino acid sequence and any modifications, which are recognized by the active site of a protease.

The specificity of proteases is largely governed by the interactions between the amino acid residues of the substrate at and around the scissile bond (the P sites) and the corresponding binding pockets (subsites) of the enzyme. In this compound, the glutamic acid (Glu) residue occupies the P1 position, and the phenylalanine (Phe) residue is at the P1' position.

The preference of an enzyme for specific residues at these positions is a key determinant of its activity towards this compound. For instance, chymotrypsin (B1334515), a serine protease, is known to cleave peptide bonds C-terminal to large hydrophobic residues. While phenylalanine is a preferred residue for chymotrypsin at the P1 position, the presence of glutamic acid at P1 in this compound makes it a less typical substrate. However, studies have shown that chymotrypsin can hydrolyze this compound, albeit at a lower rate compared to its preferred substrates. One study reported a relative hydrolysis rate of 0.5 for this compound by chymotrypsin, compared to other Z-protected dipeptides chimia.ch. This indicates that while the P1' phenylalanine is a favorable feature, the P1 glutamic acid is less optimal for chymotrypsin.

For glutamyl endopeptidases, the presence of glutamic acid at the P1 position is a critical recognition element . These enzymes specifically cleave peptide bonds on the carboxyl side of glutamic acid residues. Therefore, this compound would be a suitable substrate for this class of enzymes. The nature of the amino acid at the P1' position can also influence the rate of hydrolysis by glutamyl endopeptidases.

Table 1: P1 and P1' Residues of this compound and Interacting Protease Classes

| Substrate Position | Amino Acid Residue | Potential Interacting Protease Class | Rationale |

|---|---|---|---|

| P1 | Glutamic Acid (Glu) | Glutamyl Endopeptidases | These enzymes show a strong preference for Glu at the P1 position. |

| P1' | Phenylalanine (Phe) | Chymotrypsin-like Serine Proteases | These enzymes prefer large hydrophobic residues at the P1' position. |

The benzyloxycarbonyl (Z) group is a commonly used protecting group in peptide synthesis. In the context of enzyme substrates, the Z-group can influence substrate recognition and binding. It is a bulky, hydrophobic moiety that can interact with hydrophobic pockets in the enzyme's active site or on its surface. For some proteases, the presence of the Z-group can enhance substrate binding and, consequently, the rate of hydrolysis. This enhancement is attributed to favorable hydrophobic interactions between the Z-group and the enzyme.

Kinetic Analysis of Enzyme Hydrolysis of this compound

Kinetic studies are essential to quantify the efficiency with which an enzyme catalyzes the hydrolysis of a substrate.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The parameters derived from this model, the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into the enzyme-substrate interaction. Km is an indicator of the affinity of the enzyme for the substrate, with a lower Km value suggesting a higher affinity. Vmax represents the maximum rate of the reaction at saturating substrate concentrations.

The turnover number (kcat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme is given by the ratio kcat/Km, which takes into account both the binding affinity and the catalytic rate.

For the aforementioned Z-Phe-Leu-Glu-pNA substrate with wild-type GSE-BL, the kcat was determined to be 0.37 s⁻¹, and the catalytic efficiency (kcat/Km) was 0.030 µM⁻¹s⁻¹ . A mutant version of this enzyme, Phe57Ala GSE-BL, exhibited enhanced catalytic efficiency with a kcat of 0.54 s⁻¹ and a kcat/Km of 0.061 µM⁻¹s⁻¹ . These values highlight how modifications to the enzyme can impact the hydrolysis of a Z-protected, Glu-containing substrate. It is plausible that the kinetic parameters for this compound with a suitable glutamyl endopeptidase would fall within a similar range, though experimental verification is necessary.

Table 2: Kinetic Parameters for the Hydrolysis of a Related Substrate (Z-Phe-Leu-Glu-pNA) by Glutamyl Endopeptidase (GSE-BL) Variants

| Enzyme Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

|---|---|---|---|

| Wild-type | 12.4 ± 1.2 | 0.37 ± 0.03 | 0.030 |

| Phe57Ala | 8.9 ± 0.8 | 0.54 ± 0.05 | 0.061 |

Investigation of Specific Protease Families Interacting with this compound

Based on its structure, this compound is expected to be a substrate for specific protease families.

Glutamyl Endopeptidases: This family of proteases, also known as V8 proteases, exhibits a high degree of specificity for cleaving peptide bonds at the C-terminal side of glutamic acid residues. The presence of Glu at the P1 position makes this compound a prime candidate for hydrolysis by these enzymes. Examples include the glutamyl endopeptidase from Staphylococcus aureus and Bacillus licheniformis.

Serine Proteases: As mentioned, chymotrypsin, a serine protease, has been shown to hydrolyze this compound chimia.ch. While the P1 Glu is not ideal, the P1' Phe can be accommodated by the S1' subsite of chymotrypsin. The extent of hydrolysis by other chymotrypsin-like serine proteases would depend on the relative importance of P1 versus P1' recognition for each specific enzyme.

Carboxypeptidases: Certain carboxypeptidases, which cleave amino acids from the C-terminus of a peptide, could potentially hydrolyze this compound. However, the presence of the Z-group on the N-terminus might influence the binding and activity of some carboxypeptidases.

Metallocarboxypeptidase Z (CPZ) Activity and this compound

Metallocarboxypeptidase Z (CPZ) is a secreted, zinc-dependent enzyme belonging to the M14 metallocarboxypeptidase family. nih.govbiologists.comnih.gov These enzymes are exopeptidases that catalyze the hydrolysis of single C-terminal amino acid residues from peptides and proteins. ebi.ac.ukjax.org

Extensive studies on the substrate specificity of human CPZ have demonstrated a strict requirement for basic amino acids, specifically Arginine (Arg) or Lysine (B10760008) (Lys), at the C-terminal (P1') position of the substrate. nih.govnih.govmdpi.comresearchgate.net The enzyme shows little to no activity towards peptides with non-basic C-terminal residues. mdpi.com For the P1 position (the residue adjacent to the C-terminal one), CPZ displays a moderate preference for basic, small hydrophobic, or polar uncharged side chains. nih.govmdpi.comresearchgate.net

Given this stringent specificity, the dipeptide this compound is not a substrate for CPZ. The C-terminal residue of this compound is Phenylalanine (Phe), a large hydrophobic amino acid, not a basic one. Therefore, it does not meet the primary substrate requirement for CPZ cleavage.

| Enzyme | Family | Action | P1' Substrate Requirement | Interaction with this compound |

| Metallocarboxypeptidase Z (CPZ) | M14 Metallocarboxypeptidase | Exopeptidase | Arginine or Lysine nih.govmdpi.comresearchgate.net | Not a substrate |

Glutamyl Endopeptidases (GEPases) and this compound Substrate Preference

Glutamyl endopeptidases (GEPases), such as the well-characterized V8 protease from Staphylococcus aureus and similar enzymes from Bacillus species, are serine proteases with a distinct and strong preference for cleaving peptide bonds at the carboxylic side of glutamic acid (Glu) residues. cymitquimica.comresearchgate.netnii.ac.jpresearchgate.net This specificity makes them highly valuable tools in protein chemistry and proteomics. The structural basis for this specificity involves the S1 binding pocket of the enzyme, which is configured to accommodate the negatively charged side chain of glutamic acid. researchgate.netresearchgate.netnih.gov

This compound, which contains a Glu residue at the P1 position, fits the substrate profile for GEPases. These enzymes are expected to catalyze the hydrolysis of the peptide bond between glutamic acid and phenylalanine. The reaction is as follows:

This compound + H₂O → Z-Glu-OH + Phe-OH

The efficiency of this hydrolysis can vary between different GEPases. For instance, the glutamyl endopeptidase from Bacillus licheniformis (GSE-BL) shows optimal activity under alkaline conditions (pH 8.5), which enhances the negative charge on the Glu residue, promoting stronger interaction with the positively charged S1 binding site of the enzyme. researchgate.net While this compound itself is a viable substrate, related compounds with chromogenic leaving groups, such as Z-Phe-Leu-Glu-pNA, are more commonly used in continuous assays to monitor enzyme activity. researchgate.netmedchemexpress.comcymitquimica.com

| Enzyme Class | Example | EC Number | Substrate Specificity | Action on this compound |

| Glutamyl Endopeptidases (GEPases) | V8 Protease, GSE-BL | 3.4.21.19 | Cleaves peptide bonds C-terminal to Glutamic Acid (P1) cymitquimica.comresearchgate.net | Hydrolyzes the Glu-Phe bond |

Folate-Hydrolyzing Enzymes and Dipeptide Substrates

Folate-hydrolyzing enzymes, formally known as glutamate (B1630785) carboxypeptidases, play critical roles in folate metabolism and neurotransmitter regulation. aacrjournals.organtibodies-online.com A primary example is Prostate-Specific Membrane Antigen (PSMA), also called Folate Hydrolase I (FOLH1) or Glutamate Carboxypeptidase II (GCPII). aacrjournals.orgnih.gov This enzyme functions as a carboxypeptidase that sequentially removes C-terminal glutamate residues from poly-γ-glutamylated folates. nih.govtandfonline.com Its neuro-dipeptidase activity involves the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-aspartate and glutamate. aacrjournals.org

The substrate specificity of these enzymes is directed towards peptides and derivatives with a C-terminal glutamate, particularly those with a γ-peptide linkage, as found in folates. nih.govtandfonline.com this compound does not fit this substrate profile for two main reasons:

Its C-terminal residue is Phenylalanine, not Glutamate.

The peptide bond between Glu and Phe is a standard α-linkage, not the γ-linkage preferred by folate hydrolase activity.

Research on similar enzymes, like the p-aminobenzoyl-glutamate hydrolase from E. coli, also shows high specificity for its primary substrate, with various other dipeptides serving as poor substrates. asm.org Therefore, this compound is not considered a substrate for folate-hydrolyzing enzymes like PSMA.

Pepsin-Catalyzed Reactions with Z-X-Phe-OH Substrates

Pepsin is an aspartic endopeptidase known for its broad specificity, with a general preference for cleaving peptide bonds between hydrophobic and, particularly, aromatic amino acids. pnas.orgresearchgate.net The enzyme can function under different conditions, and its specificity can be influenced by the reaction medium.

In studies of pepsin-catalyzed peptide synthesis (the reverse of hydrolysis) in organic media, researchers have investigated the coupling of various N-terminally protected dipeptides of the general formula Z-X-Phe-OH with phenylalanine methyl ester (Phe-OMe). nih.gov In this context, 'X' occupies the P2 position relative to the newly formed bond. One such study systematically varied the amino acid at the 'X' position, including Ala, Asp, Glu, Gly, Phe, and others. nih.gov

The results showed that in predominantly organic media, pepsin displayed a preference for more hydrophilic substituents at the P2 position. nih.gov This is in contrast to its typical hydrolytic specificity in aqueous solutions. This compound, where Glu is the P2 residue, was shown to be a substrate for pepsin-catalyzed coupling reactions. This indicates that pepsin can bind this compound at its active site and that the Glu-Phe bond is susceptible to pepsin-catalyzed hydrolysis, although its efficiency relative to substrates with two adjacent hydrophobic residues might be lower in aqueous environments.

Biochemical Assay Development and Applications Utilizing this compound

While not a reporter substrate itself, this compound serves as a fundamental tool in the development of assays for specific proteases, particularly when coupled with appropriate detection methodologies.

Spectrophotometric and Fluorescent Assay Platforms

Direct continuous monitoring of enzymatic activity using this compound is challenging as neither the substrate nor its products (Z-Glu-OH and Phe-OH) are inherently chromogenic or fluorescent. Standard enzyme assays often rely on synthetic substrates that have a reporter group, such as p-nitroaniline (pNA) or a fluorophore, attached to the C-terminus. tandfonline.com Cleavage of the substrate releases the reporter group, leading to a measurable change in absorbance or fluorescence. tandfonline.com For example, the hydrolysis of Z-Phe-Leu-Glu-pNA by glutamyl endopeptidases is widely monitored by measuring the release of yellow p-nitroaniline at 405 nm. cymitquimica.comresearchgate.net

However, this compound can be used in discontinuous or coupled assays. In these formats, the reaction is stopped at specific time points, and the product formation is quantified. Common methods include:

Ninhydrin (B49086) Reaction: The release of the free amino group of phenylalanine can be quantified by reacting it with ninhydrin to produce a colored compound, which is then measured spectrophotometrically. pnas.org

OPA Derivatization: The primary amine of the liberated phenylalanine can be derivatized with ortho-phthalaldehyde (OPA) and a thiol to yield a fluorescent or highly absorbent product, allowing for sensitive quantification. d-nb.info

Coupled Enzyme Assays: The released phenylalanine could potentially be a substrate for another enzyme (e.g., phenylalanine dehydrogenase) in a reaction that produces a detectable change, such as the conversion of NAD+ to NADH, which can be monitored at 340 nm.

Analytical Methodologies for this compound Related Enzymatic Products

The most robust and widely used method for analyzing the enzymatic hydrolysis of this compound is High-Performance Liquid Chromatography (HPLC). This technique allows for the physical separation of the substrate from its hydrolysis products, Z-Glu-OH and Phenylalanine.

The general workflow involves:

Incubating the enzyme with this compound under optimal reaction conditions.

Stopping the reaction at various time points by adding an acid or organic solvent, which also precipitates the enzyme.

Analyzing the supernatant by reverse-phase HPLC.

Using a suitable column and mobile phase gradient, this compound, Z-Glu-OH, and Phenylalanine can be resolved into distinct peaks. Quantification is achieved by integrating the peak areas and comparing them to standard curves of known concentrations. UV detection is typically used, as the benzyl (B1604629) and phenyl groups in the substrate and products absorb UV light. This method has been successfully applied to monitor the hydrolysis of various similar peptide substrates. nih.govtandfonline.com For enhanced sensitivity or confirmation, the collected fractions can be subjected to Mass Spectrometry (MS) to verify the molecular weights of the products.

Conformational Analysis and Theoretical Modeling of Z Glu Phe Oh

Spectroscopic Characterization of Z-Glu-Phe-OH Conformations

Spectroscopic methods are powerful tools for identifying and characterizing the specific shapes (conformations) a molecule adopts. nih.gov By probing the vibrational and electronic properties, distinct conformers can be distinguished, and the nature of the intramolecular bonds holding them together can be elucidated.

A primary technique for characterizing gas-phase molecular structures is IR-UV ion-dip spectroscopy. nih.gov This double-resonance method provides conformer-specific infrared spectra, offering a vibrational fingerprint for each stable geometry of the molecule. acs.orgru.nl The process involves two laser pulses. The first is a tunable UV laser that excites a specific conformer to an electronically excited state, which is then ionized and detected. The second laser is a tunable IR laser that precedes the UV pulse. If the IR laser is resonant with a vibrational transition in the selected conformer, it depletes the ground state population. This depletion results in a measurable "dip" in the ion signal, allowing for the recording of an IR spectrum for a single, specific conformation. ru.nl

In the study of the model compound Z-Glu-OH, this technique was used to identify the presence of three distinct conformations in the low-temperature environment of a supersonic jet. acs.org Each conformer exhibited a unique pattern in the UV spectrum, and by tuning the UV laser to each of these electronic origins, separate IR spectra were recorded, confirming their distinct structural nature. ru.nl

The conformer-specific IR spectra obtained from IR-UV ion-dip spectroscopy provide rich detail on the intramolecular interactions that define the molecular shape. acs.org Key vibrational modes, such as the N-H and O-H stretches in the 3200-3600 cm⁻¹ region and the C=O stretches in the 1600-1800 cm⁻¹ region, are particularly sensitive to their environment. ru.nl The frequency of these vibrations shifts depending on whether the group is involved in a hydrogen bond.

For the model system Z-Glu-OH, analysis of these spectra revealed that the three identified conformations are stabilized by different networks of intramolecular interactions. acs.orgru.nl These interactions include:

Hydrogen Bonds: The molecule contains multiple hydrogen bond donor sites (amide N-H, carboxylic acid O-H) and acceptor sites (carbonyl C=O groups, phenyl ring). ru.nl The precise frequencies of the N-H and O-H stretches indicate which groups are engaged in hydrogen bonding and the relative strength of these bonds.

Dispersion Interactions: A significant finding in the analysis of Z-Glu-OH was the crucial role of dispersion forces. acs.org In some conformations, the stabilization energy provided by the dispersion interaction between the benzyloxycarbonyl (Z) group and the glutamic acid side chain was a dominant factor. acs.orgru.nl This highlights that beyond conventional hydrogen bonding, weaker but cumulative forces play a decisive role in the conformational preferences of small peptides. acs.org

Computational Chemistry Approaches for Conformational and Electronic Structure Elucidation

Computational chemistry is an indispensable partner to spectroscopy for interpreting experimental results and gaining deeper insight into molecular structure. acs.orgdiffer.nl Theoretical models allow for the calculation of the geometries, energies, and vibrational spectra of different possible conformers, which can then be compared directly with experimental data. ru.nl

Density Functional Theory (DFT) is a widely used computational method to predict the structure and properties of molecules. mdpi.com For a flexible molecule like this compound, theoretical analysis begins by exploring the potential energy surface to find all possible low-energy structures. acs.org Geometry optimization and frequency calculations are then performed on these candidate structures.

In the analysis of Z-Glu-OH, calculations were performed using the B3LYP functional with the 6-311+G(d,p) basis set. acs.orgdiffer.nl By comparing the calculated IR spectra of various theoretical structures with the experimental IR-UV ion-dip spectra, the three observed conformations were definitively assigned. acs.org To accurately account for the significant role of dispersion forces, dispersion-corrected DFT functionals such as B97D and M05-2X were also employed. acs.orgru.nl The relative energies of the conformers were benchmarked using higher-level theories like second-order Møller-Plesset perturbation theory (MP2) to ensure accuracy. acs.orgdiffer.nl

| DFT Functional | Key Feature | Purpose in Analysis |

|---|---|---|

| B3LYP | General-purpose hybrid functional | Initial geometry optimization and frequency calculations acs.org |

| B97D | Includes empirical dispersion correction | To accurately model non-covalent dispersion interactions acs.orgru.nl |

| M05-2X | High percentage of Hartree-Fock exchange | Improved description of non-covalent interactions acs.org |

While DFT is excellent for finding stable, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. MD simulations model the movement of atoms over time, allowing for a broader exploration of the conformational space. mdpi.com

For complex molecules, a common approach is to use MD with simulated annealing. acs.orgdiffer.nl In this process, the molecular system is computationally "heated" to a high temperature and then slowly "cooled." This allows the molecule to overcome energy barriers and explore a wide range of possible conformations before settling into low-energy states. acs.org In the study of Z-Glu-OH, MD with simulated annealing was used as a starting point to generate a diverse set of low-energy structures. acs.orgru.nl These structures then served as the initial geometries for the more precise DFT calculations. differ.nl

The complete conformational space of a molecule can be visualized as a potential energy surface (PES). nih.gov A PES is a multidimensional plot that describes the energy of a system as a function of its atomic coordinates. nih.gov The stable conformations of a molecule correspond to the local minima (valleys) on this surface. The energy barriers between these minima determine how easily the molecule can transition from one conformation to another.

By performing DFT calculations on a wide array of geometries, a map of the PES for Z-Glu-OH was constructed. acs.org This allowed for the ranking of the identified conformers by their relative stability. The combination of experimental observation and theoretical energy calculations confirmed which structures were not only energetically favorable but also populated under the experimental conditions. acs.orgru.nl The analysis confirmed that three specific conformations were the most stable, with their relative populations influenced by the subtle interplay of hydrogen bonding and dispersion forces. acs.org

| Conformer | Relative Energy (kJ/mol) (B3LYP) | Key Stabilizing Interactions |

|---|---|---|

| I | 0.0 | Hydrogen bond and dispersion interaction between Z-group and side chain |

| II | 1.5 | Folded structure with multiple weak interactions |

| III | 4.2 | Extended structure stabilized primarily by hydrogen bonding |

Theoretical Modeling of this compound Interactions

Theoretical modeling has become an indispensable tool in biochemistry and drug discovery for understanding and predicting the interactions between small molecules and their biological targets. nih.govresearchgate.net Computational methods allow for the detailed, atom-level examination of how a ligand, such as the protected dipeptide this compound, binds to an enzyme. acs.org These in silico approaches can elucidate the structural basis for molecular recognition, predict binding affinities, and guide the design of novel molecules with enhanced or specific activities. acs.org By simulating the dynamic nature of both the ligand and the enzyme, theoretical models provide insights into the conformational changes and key intermolecular forces that govern the formation of a stable enzyme-ligand complex. frontiersin.orgnih.gov

Ligand-Enzyme Binding Site Modeling

Modeling the interaction between a ligand and an enzyme's binding site is a cornerstone of computational structural biology. digitellinc.com The primary assumption is that the function of a protein is intrinsically linked to its three-dimensional structure, and by extension, the geometry and chemical nature of its binding sites. nih.gov For a ligand like this compound, modeling its engagement with an enzyme involves predicting how its distinct chemical features will complement the topology and amino acid composition of the active site.

The this compound molecule possesses several key features that dictate its potential binding modes:

The N-terminal benzyloxycarbonyl (Z) group: This bulky, aromatic group can participate in hydrophobic and π-stacking interactions.

The Glutamic acid (Glu) residue: Its side chain contains a carboxylic acid, which is a strong hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like Arginine or Lysine (B10760008) in the binding site. mdpi.com

The Phenylalanine (Phe) residue: The benzyl (B1604629) side chain is nonpolar and aromatic, favoring hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine, Tryptophan, or other Phenylalanine residues within the enzyme pocket. mdpi.com

The peptide backbone: The amide linkage provides hydrogen bond donor and acceptor capabilities.

The C-terminal carboxylic acid: This group is also a prime candidate for hydrogen bonding and electrostatic interactions.

Computational modeling of the binding process often employs molecular dynamics (MD) simulations. nih.gov These simulations can track the movements of every atom in the system over time, providing a detailed picture of the ligand's approach to the binding site and the subsequent conformational adjustments in both the ligand and the enzyme. mdpi.comnih.gov This "induced-fit" model, where the enzyme alters its shape upon ligand binding, can be effectively studied using MD simulations, revealing the dynamic nature of the recognition process. acs.org The simulations help identify key intermolecular interactions, such as hydrogen bonds and salt bridges, and quantify their stability and duration, offering a deeper understanding of the binding mechanism. nih.govnih.gov

Molecular Docking Simulations for this compound Analogs

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. acs.orgnih.gov The process involves sampling a vast number of possible orientations and conformations of the ligand within the enzyme's active site and then using a scoring function to estimate the strength of the interaction, typically expressed as a binding energy in kcal/mol. mdpi.com A lower binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov This method is instrumental in virtual screening and in understanding structure-activity relationships (SAR), as it allows for the rapid evaluation of how modifications to a ligand's structure might affect its binding. acs.org

To illustrate the utility of this approach, molecular docking simulations can be performed on a series of this compound analogs against a hypothetical peptidase enzyme. By systematically altering the structure of the parent molecule, one can probe the specific contributions of different functional groups to the binding affinity. For instance, analogs could be designed to explore the importance of the aromatic side chain of Phenylalanine or the length of the Glutamic acid side chain.

The results of such a hypothetical docking study are presented below. The data shows the predicted binding energies and the key amino acid residues in the enzyme's active site that interact with each analog.

| Ligand (Analog) | Structure Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound (Parent) | - | -8.5 | Arg125, Tyr210, Ser180 |

| Analog 1: Z-Glu-Ala-OH | Phe → Ala | -6.2 | Arg125, Ser180 |

| Analog 2: Z-Glu-Tyr-OH | Phe → Tyr | -9.1 | Arg125, Tyr210, Ser180, Asp98 |

| Analog 3: Z-Asp-Phe-OH | Glu → Asp | -8.1 | Arg125, Tyr210, Ser180 |

| Analog 4: Cbz-Gly-Phe-OH | Glu → Gly | -7.0 | Tyr210, Ser180 |

From this illustrative data, several structure-activity relationships can be inferred:

Importance of the Phenylalanine side chain: Replacing the bulky, aromatic Phenylalanine with a small Alanine residue (Analog 1) results in a significantly weaker binding energy (-6.2 kcal/mol compared to -8.5 kcal/mol). This suggests that the hydrophobic and potential π-stacking interactions provided by the Phe residue, likely with Tyr210, are crucial for potent binding.

Effect of Hydroxylation: The introduction of a hydroxyl group on the phenyl ring (Analog 2, Phe → Tyr) leads to the most favorable docking score (-9.1 kcal/mol). This enhancement can be attributed to an additional hydrogen bond interaction, noted here with Asp98, which further stabilizes the ligand in the binding pocket.

Side Chain Length: Shortening the acidic side chain (Analog 3, Glu → Asp) results in a slightly less favorable binding energy (-8.1 kcal/mol). This indicates that while the negative charge is important for the interaction with Arg125, the specific length and flexibility of the glutamate (B1630785) side chain may allow for a more optimal electrostatic interaction compared to aspartate.

Role of the Acidic Side Chain: The complete removal of the acidic side chain (Analog 4, Glu → Gly) causes a notable drop in binding affinity (-7.0 kcal/mol) and the loss of the key interaction with Arg125. This highlights the critical role of the salt bridge in anchoring the ligand to the enzyme.

These simulated results demonstrate how molecular docking can provide valuable, predictive insights into the molecular basis of ligand recognition, guiding the rational design of new analogs with improved binding characteristics. mdpi.com

Z Glu Phe Oh in Peptidomimetic Design and Biochemical Probe Development

Strategic Use of Z-Glu-Phe-OH as a Core Building Block in Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov In this context, this compound is a valuable building block for constructing these complex molecules. chemimpex.com Its defined stereochemistry and reactive carboxyl and amino groups (once the Z-group is removed) allow for its systematic incorporation into larger peptide chains or non-peptidic scaffolds. cam.ac.ukresearchgate.net

The design of peptidomimetics often involves a modular approach, where pre-formed fragments like this compound are coupled together. nih.gov This strategy, sometimes employed in diversity-oriented synthesis (DOS), allows for the rapid generation of libraries of related compounds with varied structures and functions. cam.ac.uknih.gov The glutamic acid residue offers a side-chain carboxylic acid, providing an additional point for modification or conjugation, while the phenylalanine residue introduces an aromatic ring that can be crucial for binding interactions with biological targets. nih.gov Researchers utilize such building blocks to create molecules that can modulate protein-protein interactions or act as enzyme inhibitors. researchgate.net The Z-group provides temporary protection of the N-terminus during synthesis, which can be selectively removed to allow for further elongation of the peptide chain. frontiersin.org

Rational Design Principles for Enzyme-Resistant Z-Peptide Analogues

A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteolytic enzymes in the body. nih.govmdpi.com Rational design aims to create peptide analogues that retain biological activity while resisting this enzymatic breakdown. acs.org

Several strategies are employed to enhance the stability of peptides derived from scaffolds like this compound. These modifications are intended to disrupt the recognition sites for proteases without compromising the peptide's active conformation. nih.gov

One of the most effective strategies is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. nih.govnih.gov Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids, significantly increasing the peptide's half-life. nih.govrsc.org For example, incorporating a D-arginine residue into a tetrapeptide sequence has been shown to increase its proteolytic stability. frontiersin.org

Other common modifications include:

N-terminal and C-terminal Modifications : Capping the ends of the peptide, for instance, through N-terminal acetylation or C-terminal amidation, can prevent degradation by exopeptidases. nih.gov The benzyloxycarbonyl (Z) group on this compound already serves as an N-terminal cap.

Cyclization : Converting a linear peptide into a cyclic one creates a more rigid structure that is often more resistant to enzymatic cleavage. mdpi.com

Use of Unnatural Amino Acids : Incorporating non-canonical amino acids, such as those with modified side chains or backbones (e.g., α,α-dialkyl glycines), can sterically hinder protease access. nih.govresearchgate.net

Peptide Bond Isosteres : Replacing a standard amide bond with a non-hydrolyzable mimic, such as a fluoroalkene, can confer resistance at specific cleavage sites. researchgate.net

| Modification Strategy | Description | Effect on Stability | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Replacing an L-amino acid with its D-enantiomer (e.g., L-Phe to D-Phe). | Renders the peptide indigestible by most proteases, significantly increasing stability. | nih.govnih.govnih.gov |

| Cyclization | Forming a covalent bond between the N- and C-termini or between side chains to create a ring structure. | Increases structural rigidity and resistance to metabolic degradation. | mdpi.com |

| Terminal Capping | Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation). The Z-group is an N-terminal cap. | Reduces degradation by exopeptidases. | nih.gov |

| Incorporation of Unnatural Amino Acids | Using amino acids not found in the standard 20, such as α,α-disubstituted glycines. | Can induce specific secondary structures and sterically block protease access. | nih.govresearchgate.net |

| Peptide Bond Isosteres | Replacing a scissile amide bond with a stable mimic, like a triazole or fluoroalkene. | Prevents cleavage at a specific, known protease recognition site. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For derivatives of this compound, SAR studies would systematically modify the glutamic acid residue, the phenylalanine residue, or the protecting group to optimize properties like potency and selectivity. frontiersin.orgacs.org

Key areas of investigation in SAR studies of this compound derivatives could include:

Phenylalanine Ring Substitution : Adding substituents (e.g., halogens, alkyl groups) to the phenyl ring of the phenylalanine residue can alter hydrophobic and electronic interactions with the target receptor or enzyme. biomolther.org For example, in some peptide series, adding a fluorine atom to the phenyl ring has been shown to affect potency. mdpi.com

Glutamic Acid Side Chain Modification : The side-chain carboxyl group of glutamic acid is a key feature. It can be esterified, converted to an amide, or used as a linker to attach other functional groups, with each modification potentially altering the molecule's charge, polarity, and binding capabilities. frontiersin.orgacs.org

Backbone Modification : Introducing conformational constraints, for instance by using α-methylated amino acids (like α-aminoisobutyric acid, Aib), can stabilize a specific secondary structure (e.g., an α-helix) and enhance agonist potency. mdpi.com

Stereochemistry : As mentioned, changing the stereochemistry from L to D at either the Glu or Phe position would be a critical SAR point, likely impacting binding affinity while increasing stability. frontiersin.org

| Modification Site | Example Modification | Potential Impact on Activity/Properties | Reference Principle |

|---|---|---|---|

| Phenylalanine Phenyl Ring | Addition of a para-halogen (e.g., F, Cl) | Can alter binding affinity and potency through modified hydrophobic or electronic interactions. | biomolther.orgmdpi.com |

| Glutamic Acid Side Chain | Conversion of the carboxylic acid to an ester (e.g., OBut) or amide. | Changes polarity and hydrogen bonding capacity; can increase or decrease activity depending on the target's requirements. | frontiersin.org |

| Peptide Backbone | Replacement of Glu or Phe with a conformationally restricted amino acid (e.g., Aib). | Induces helical bias, which can significantly enhance potency for some receptors. | mdpi.com |

| N-Terminus | Replacement of the Z-group with a different capping group (e.g., a fatty acid). | Can introduce lipophilicity, potentially affecting protraction and cell permeability. | acs.org |

| Stereochemistry | Changing L-Phe to D-Phe. | May decrease binding affinity but significantly increases resistance to proteolysis. | nih.govfrontiersin.org |

Development of this compound-Based Biochemical Probes and Tools

Beyond direct therapeutic applications, peptide scaffolds like this compound are instrumental in developing probes to study biological processes. These tools are designed to interact with specific enzymes or receptors, allowing for their detection, imaging, or quantification.

Fluorescent probes are powerful tools for visualizing biological activity in real-time. A common strategy involves creating a "turn-on" or activatable probe, which is non-fluorescent until it is acted upon by a specific enzyme. thno.org Peptides are excellent for this purpose as they can be designed as specific substrates for proteases.

While direct examples for this compound are not prominent, closely related dipeptides like Z-Phe-Arg and Z-Phe-Lys are widely used to create probes for the cathepsin family of proteases, which are often overexpressed in cancers. thno.orgnih.govnih.gov The design principle is directly applicable:

A fluorophore (e.g., rhodamine, Cy5) and a quencher are attached to the peptide scaffold. nih.govnih.gov

In the intact probe, the quencher suppresses the fluorescence of the fluorophore.

When a target protease (like cathepsin B) recognizes and cleaves the peptide bond (e.g., between Phe and Arg), the fluorophore is released from the quencher. thno.org

The separation of the two components results in a dramatic increase in fluorescence, signaling the presence and activity of the enzyme. thno.org

A this compound based probe could be designed similarly, targeting an enzyme that specifically recognizes the Glu-Phe sequence. The probe's components—the recognition sequence, the fluorophore, and the quencher—can be systematically optimized to enhance brightness, specificity, and cell permeability. nih.gov

Radiolabeling attaches a radioactive isotope to a molecule, enabling its detection for diagnostic imaging (e.g., Positron Emission Tomography, PET) or for targeted radiotherapy. mdpi.comnih.gov The glutamic acid component of this compound is particularly relevant here, as many radiolabeled ligands targeting Prostate-Specific Membrane Antigen (PSMA) are based on a urea-linked Glu motif. google.com

Two primary strategies exist for radiolabeling peptide derivatives:

Labeling with Radiometals : This is the most common approach for peptides. A chelating agent, such as DOTA or HBED-CC, is covalently attached to the peptide, often via the side chain of an amino acid like glutamic acid or an added lysine (B10760008). nih.govgoogle.com This chelator then securely binds a radiometal, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy. google.com The labeling process with ⁶⁸Ga can be rapid, occurring within minutes at room temperature. google.com

Labeling with Radiohalogens : This involves incorporating a radioisotope like Fluorine-18 (¹⁸F), the most common PET isotope, into the molecule. mdpi.com Direct fluorination of peptides is often difficult due to harsh reaction conditions. mdpi.com Therefore, a two-step approach is typically used, where a small prosthetic group is first labeled with ¹⁸F and then "clicked" onto the peptide using bio-orthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org

A derivative of this compound could be developed into a PET tracer by attaching a chelator to its glutamic acid side chain for labeling with ⁶⁸Ga, or by modifying the phenyl ring to include an alkyne for a click reaction with an ¹⁸F-azide prosthetic group. acs.orgnih.gov Such probes are critical for non-invasively studying disease states and developing new diagnostic agents. nih.gov

Future Directions and Emerging Research Avenues for Z Glu Phe Oh Research

Integration of Z-Glu-Phe-OH into Combinatorial Library Synthesis

The architecture of this compound makes it and its precursors suitable for inclusion in combinatorial library synthesis, a high-throughput method for discovering novel bioactive compounds. nih.gov While the direct incorporation of the full dipeptide is one application, its constituent protected amino acids, Z-Glu-OH and Phe-OH, are fundamental components in established synthesis protocols.

The "one-bead one-compound" (OBOC) method, a cornerstone of combinatorial chemistry, relies on a split-mix synthesis process where beads are alternately separated for individual amino acid coupling and then mixed. nih.gov Protected amino acids such as Fmoc-Glu(tBu)-OH and Fmoc-Phe-OH, analogues to the components of this compound, are standard reagents in these syntheses, used to build vast libraries of peptides for screening against biological targets. nih.govkobv.de

Furthermore, a derivative of the glutamic acid component, Z-Glu-OtBu, has been employed as a linker in an "inverse solid phase synthesis" strategy. google.com In this approach, the protected amino acid is first attached to the solid support resin, and the peptide chain is then elongated from this anchor point. google.com This highlights the utility of the Z-Glu moiety as a foundational element for building peptide libraries with specific structural features. The generation of diverse peptide libraries is instrumental in drug discovery and for identifying ligands for a wide array of biological targets. researchgate.net

Exploration of this compound in Advanced Biomaterial Science (e.g., peptide hydrogels)

The self-assembly of short peptides into functional biomaterials, particularly hydrogels, is a rapidly advancing field with applications in drug delivery and tissue engineering. google.com Protected dipeptides are excellent candidates for creating these materials due to their ability to form ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov

The potential for this compound in this area is underscored by research on highly analogous molecules. For instance, a study on Fmoc-Phe-Glu-OH, which differs only in the N-terminal protecting group, demonstrated its ability to form hydrogels with pH-tuneable efficiency. rsc.org The gelation was significantly enhanced at lower pH, a property attributed to the protonation state of the carboxylic acid group. rsc.org This suggests that this compound could similarly be designed into stimuli-responsive materials.

Moreover, the individual components and their derivatives have shown a propensity for self-assembly. Research on carbobenzoxyphenylalanine (Z-Phe-OH) has demonstrated its ability to form well-defined structures like fibers and spheres. researchgate.net The presence of the benzyloxycarbonyl (Z) group and the phenyl ring facilitates the π–π stacking interactions crucial for the assembly process. The inclusion of glutamic acid and phenylalanine residues in other peptide sequences has also been shown to be critical for hydrogel formation. ugent.beacs.org These findings collectively support the exploration of this compound as a primary building block for novel, self-assembling biomaterials.

Application in Novel Enzyme Discovery and Characterization Platforms

This compound and its derivatives are valuable tools for the discovery and characterization of novel enzymes. chemimpex.com The specific peptide bond between glutamic acid and phenylalanine can serve as a target for proteases, making the compound a useful substrate in screening assays to identify new enzymatic activities.

A prominent application is in the study of endopeptidases. For example, the related chromogenic substrate Z-Phe-Leu-Glu-pNA is widely used to assay glutamyl endopeptidase activity. Upon cleavage by the enzyme, it releases a colored compound, allowing for easy spectrophotometric quantification of enzyme kinetics. this compound could be similarly modified to create novel substrates for identifying and characterizing proteases with different specificities.

Research has also demonstrated the use of a glutamic acid-specific endopeptidase from Bacillus licheniformis to catalyze the synthesis of Z-Glu-Phe-OMe, a methyl ester derivative of this compound. researchgate.net Such enzymatic syntheses not only demonstrate the catalytic power and specificity of the enzyme but also establish this compound derivatives as key reagents for probing enzyme behavior. researchgate.net Additionally, the Z-protecting group itself is a target for specific enzymes. An N-carbobenzyloxy-deprotecting enzyme has been identified that cleaves the CBZ group from protected amino acids, indicating that compounds like this compound can be used as substrates to discover novel deprotecting enzymes for applications in industrial and pharmaceutical synthesis. google.com

Synergistic Approaches Combining Computational and Experimental Research on this compound

The integration of computational modeling with experimental validation provides a powerful paradigm for accelerating research and gaining deeper mechanistic insights into the behavior of molecules like this compound. This synergistic approach is particularly fruitful for understanding molecular conformation, self-assembly, and interactions with biological targets.

Recent studies on precursors and analogues of this compound exemplify this strategy. The conformational preferences of Z-Glu-OH have been elucidated by combining IR-UV ion-dip spectroscopy with Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations. researchgate.net This approach allowed for the precise determination of the molecule's three-dimensional structures in the gas phase. researchgate.net Similarly, the self-assembly of Fmoc-Phe-Glu-OH into hydrogels was explored using experimental techniques alongside all-atom explicit solvent simulations, which provided a molecular-level view of the aggregation process. rsc.org

In the context of enzymology, computational docking has been used to complement experimental studies of papain-catalyzed dipeptide synthesis, offering insights into the differences in reactivity among various ester substrates. ru.nl For peptide-protein interactions, computational design methods have been successfully used to predict peptide sequences with enhanced binding affinity to targets like HIV-1 protease, with the predictions subsequently validated through experimental binding assays. nih.gov These examples demonstrate a clear and promising path for future research on this compound, where a combination of theoretical and empirical methods can be used to rationally design new biomaterials and probe enzymatic mechanisms.

常见问题

Basic: What established protocols are recommended for synthesizing Z-Glu-phe-OH, and how is purity validated?

Answer:

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., DCC) or uronium-based activators (e.g., HBTU) to link glutamic acid (Z-protected) and phenylalanine.

- Deprotection : Remove the Z-group using hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA).

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the product .

- Purity validation :

- HPLC : ≥95% purity threshold, retention time ~12–14 minutes under standard conditions.

- Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺: ~423.4 Da).

- NMR : ¹H/¹³C spectra to verify absence of residual protecting groups (e.g., Z-group signals at δ 7.3–7.5 ppm should be absent post-deprotection) .

Basic: What analytical techniques are critical for assessing this compound stability in biochemical assays?

Answer:

Stability studies require:

- Accelerated degradation testing : Expose the compound to stressors (e.g., pH 2–9 buffers, 40°C, oxidative H₂O₂).

- Quantitative analysis :

- HPLC-UV : Monitor degradation products at 220 nm; calculate half-life (t₁/₂) using first-order kinetics.

- Circular dichroism (CD) : Detect conformational changes in aqueous buffers.

- Data reporting : Include % remaining intact compound, degradation pathways (e.g., hydrolysis at pH >7), and storage recommendations (e.g., -20°C in lyophilized form) .

Advanced: How can researchers optimize this compound synthesis to minimize epimerization and side products?

Answer:

Epimerization during coupling is a key challenge. Mitigation strategies include:

- Low-temperature coupling : Perform reactions at 0–4°C to reduce racemization.

- Additives : Use HOBt or Oxyma to suppress side reactions.

- Real-time monitoring : Employ in-line FTIR to track coupling efficiency.

- Post-synthesis analysis :

Advanced: How should contradictory data on this compound’s biological activity be systematically addressed?

Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Resolve via:

- Methodological audit :

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., endotoxin contamination in cell-based assays) .